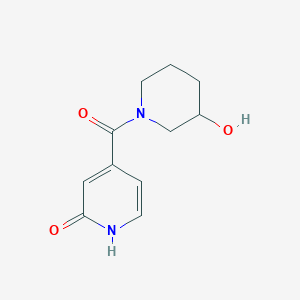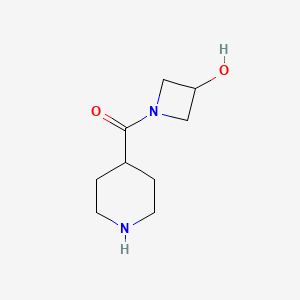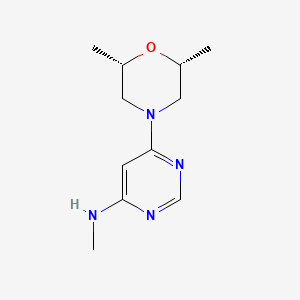
6-((2S,6R)-2,6-dimethylmorpholino)-N-methylpyrimidin-4-amine
Übersicht
Beschreibung
The compound is a derivative of 2,6-dimethylmorpholine . Morpholine derivatives are a class of compounds that have gained significant attention in scientific research due to their unique chemical properties and potential applications in various fields.
Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives can be complex and depend on the specific substituents present on the morpholine ring . Without more specific information, it’s challenging to provide a detailed chemical reactions analysis for “6-((2S,6R)-2,6-dimethylmorpholino)-N-methylpyrimidin-4-amine”.Wissenschaftliche Forschungsanwendungen
Ring Transformations in Heterocyclic Compounds
- A study by Hertog, Plas, Pieterse, and Streef (2010) explored the reactions of 6-substituted derivatives of 2-halogenopyridines, including compounds similar to the chemical , with potassium amide in liquid ammonia. They discovered unusual reactions involving meta-rearrangement and ring transformations, leading to the formation of compounds like 4-amino-2-methylpyrimidine (Hertog et al., 2010).
Synthesis of Furochromone Pyrimidine Derivatives
- Abu‐Hashem and Youssef (2011) synthesized new visnagen and khellin furochromone pyrimidine derivatives, including 6-[(4-Methoxy/4,9-dimethoxy)-7-methylfurochromen-5-ylideneamino]-2-thioxo-2,3-dihydropyrimidin-4-ones, which were screened for analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011).
Mannich Bases Synthesis Using Dimethylmorpholine
- Khullar and Chatten (1967) investigated the use of 2,6-dimethylmorpholine as an amine moiety in the Mannich reaction. They synthesized new Mannich bases using different ketones, contributing to the understanding of the applications of dimethylmorpholine derivatives in organic synthesis (Khullar & Chatten, 1967).
Optical Properties of Trisheterocyclic Systems
- Palion-Gazda et al. (2019) studied trisheterocyclic systems with electron-donating amino groups, including morpholine, to understand their thermal, redox, and UV-Vis absorption and emission properties. This research contributes to the field of material science and its potential applications in optoelectronics (Palion-Gazda et al., 2019).
Tautomeric Forms of Pyrimidin-4-One Derivatives
- Gerhardt, Tutughamiarso, and Bolte (2011) explored the tautomeric forms of pyrimidin-4-one derivatives, which are closely related to the compound . They focused on how these forms affect hydrogen-bonding interactions in co-crystals (Gerhardt et al., 2011).
Wirkmechanismus
Target of Action
The primary target of 6-((2S,6R)-2,6-dimethylmorpholino)-N-methylpyrimidin-4-amine is the mammalian target of rapamycin (mTOR) pathway . The mTOR pathway plays a crucial role in cellular processes such as growth and metabolism.
Mode of Action
This compound interacts with its targets by modulating the functioning of the glutamatergic system . This modulation is thought to play an important role in the process of neuroplasticity associated with depression .
Biochemical Pathways
The compound affects the mTOR pathway, leading to increased activity and function . This results in downstream effects such as enhanced neuroplasticity and reduced inflammation . The compound may also activate neuroprotective branches of the kynurenine pathway .
Pharmacokinetics
It is known that the compound is metabolized into various stereoisomers, including (2r,6r;2s,6s)-hydroxynorketamine (hnk) and (2s,6r;2r,6s)-hnk . These metabolites are detected in plasma as early as 40 minutes after infusion .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced neuroplasticity and reduced inflammation . These effects contribute to its potent antidepressant properties .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-5-15(6-9(2)16-8)11-4-10(12-3)13-7-14-11/h4,7-9H,5-6H2,1-3H3,(H,12,13,14)/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGBKJKVUFQUJT-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




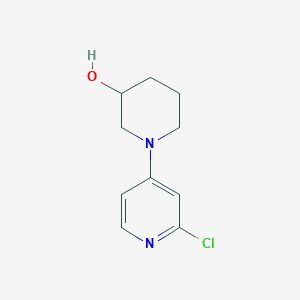
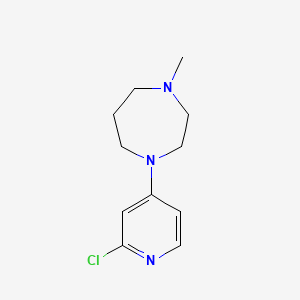
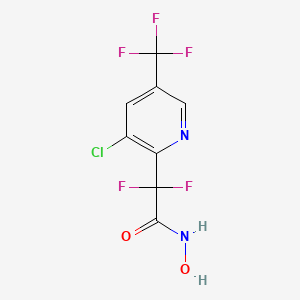
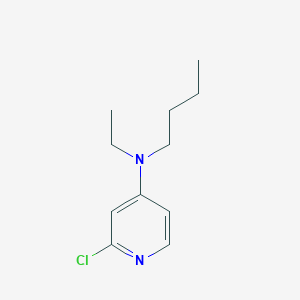

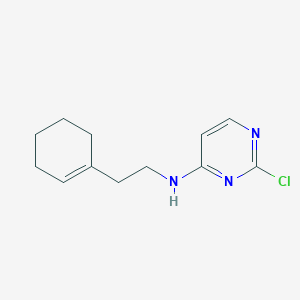
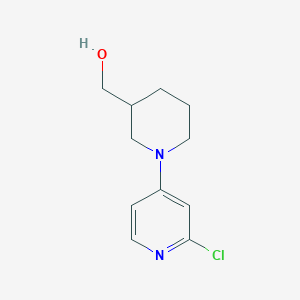
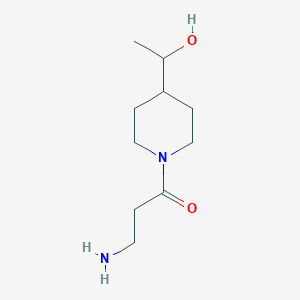
![2-[(2-Fluoropyridin-4-yl)(methyl)amino]ethan-1-ol](/img/structure/B1474559.png)

